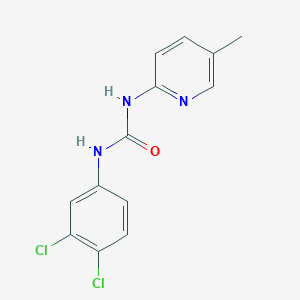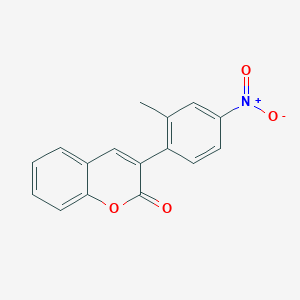
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as DCMU, is a herbicide that has been widely used in agricultural practices. It is a photosynthesis inhibitor that targets the electron transport chain in plants, leading to a disruption in the production of ATP and NADPH, essential components for plant growth and survival. DCMU has been extensively studied for its mechanism of action and its potential applications in scientific research.
作用機序
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea targets the photosynthetic electron transport chain by binding to the D1 protein of photosystem II. This leads to a disruption in the flow of electrons, resulting in a decrease in the production of ATP and NADPH. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It has been shown to reduce the rate of photosynthesis, alter the composition of the thylakoid membrane, and increase the production of reactive oxygen species. This compound has also been shown to affect the growth and development of plants, leading to stunted growth and reduced biomass.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has a number of advantages for use in lab experiments. It is a potent inhibitor of photosynthesis and can be used at low concentrations to achieve significant effects. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, such as its potential toxicity to non-target organisms and its limited solubility in water.
将来の方向性
There are many potential future directions for research on N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of new herbicides based on the structure of this compound. Another area of interest is the use of this compound in the study of environmental stress on plant growth and development. Additionally, the potential use of this compound in the treatment of cancer and other diseases is an area of active research. Overall, this compound is a versatile compound with many potential applications in scientific research.
合成法
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea can be synthesized through the reaction of 3,4-dichlorophenyl isocyanate with 5-methyl-2-pyridylamine in the presence of a base. The reaction yields a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and dichloromethane.
科学的研究の応用
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been widely used in scientific research to study the photosynthetic process in plants. It has been used to investigate the role of photosynthesis in plant growth and development, as well as to study the effects of environmental stress on photosynthesis. This compound has also been used to study the mechanism of action of other photosynthesis inhibitors and to develop new herbicides with improved efficacy and safety.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-10(14)11(15)6-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGWCUSFTXSEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)


![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)

![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)

![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)

